molecular formula C13H7F3N4O B2430531 5-(4-cyanophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile CAS No. 318517-78-1

5-(4-cyanophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B2430531
CAS No.: 318517-78-1
M. Wt: 292.221
InChI Key: PDLYKEAMCLPIFT-UHFFFAOYSA-N
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Description

The compound “5-(4-cyanophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile” is a complex organic molecule. It contains several functional groups including a pyrazole ring, a trifluoromethyl group, and two cyanophenoxy groups .


Synthesis Analysis

While specific synthesis methods for this compound were not found, trifluoromethylpyridines, which share some structural similarities, are often used in the agrochemical and pharmaceutical industries . Various methods of synthesizing related compounds have been reported .

Scientific Research Applications

Chemical Reactions and Product Formation

  • Reaction Mechanisms : The compound has been involved in reactions leading to new derivatives. For instance, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile reacts with specific cycloketols to form new hexahydropyrazoloquinazolines. This reaction's mechanism has been studied, shedding light on the structural potential of the compound (Dotsenko et al., 2018).

  • Synthetic Transformations : The compound has been used in synthesizing various pyrazole derivatives. For instance, treatment of 5-hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile with specific reactants forms a substituted pyrazole residue, demonstrating the versatility of the compound in synthetic chemistry (Shablykin et al., 2007).

  • Crystal Structure and Reaction Mechanisms : The compound's crystal structure has been determined through X-ray crystallography, providing insights into its potential reaction mechanisms with unsaturated carbonyl compounds (Liu et al., 2013).

Material Sciences and Corrosion Inhibition

  • Corrosion Inhibition : Derivatives of the compound have shown effectiveness in inhibiting corrosion, particularly in materials like mild steel. This indicates the compound's potential application in protecting metals from corrosion (Yadav et al., 2016).

Biological and Medicinal Applications

  • Antimicrobial Activities : Certain derivatives synthesized from 5-amino-1H-pyrazole-4-carbonitrile have demonstrated antimicrobial activities. This shows potential applications in the development of new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

  • Biological Activity Studies : The compound has been used in the synthesis of novel adenosine analogs, which have been studied for their biological activities, such as cytotoxicity and antiviral properties (Berry et al., 1994).

Environmental and Green Chemistry

  • Eco-Friendly Synthesis : The compound has been used in developing eco-friendly synthesis methods. For instance, a catalyst-free synthesis method in aqueous media has been developed, demonstrating the compound's role in green chemistry applications (Kumaravel & Vasuki, 2009).

Properties

IUPAC Name

5-(4-cyanophenoxy)-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N4O/c1-20-12(10(7-18)11(19-20)13(14,15)16)21-9-4-2-8(6-17)3-5-9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLYKEAMCLPIFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C#N)OC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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